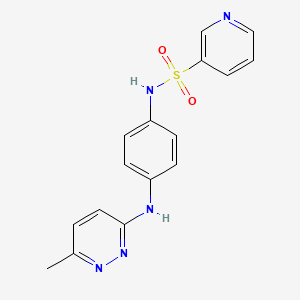

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)pyridine-3-sulfonamide

Description

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)pyridine-3-sulfonamide is a sulfonamide derivative characterized by a pyridine-3-sulfonamide core linked to a phenyl group substituted with a 6-methylpyridazine moiety via an amino bridge. Its molecular formula is C₁₆H₁₄N₆O₂S, with a molecular weight of 354.07 g/mol. The compound’s structure combines aromatic and heterocyclic components, which are critical for intermolecular interactions such as hydrogen bonding and π-π stacking.

Properties

IUPAC Name |

N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O2S/c1-12-4-9-16(20-19-12)18-13-5-7-14(8-6-13)21-24(22,23)15-3-2-10-17-11-15/h2-11,21H,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFFITSAQBPQNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-methylpyridazin-3-yl)amino)phenyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 6-methylpyridazine with 4-aminophenylpyridine-3-sulfonamide under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the process and achieve high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups attached to the aromatic rings.

Reduction: This can be used to alter the oxidation state of the nitrogen atoms in the pyridazine ring.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research indicates that compounds similar to N-(4-((6-methylpyridazin-3-yl)amino)phenyl)pyridine-3-sulfonamide exhibit promising anticancer activities. For instance, derivatives of pyridine and pyrimidine have been identified as potent inhibitors of receptor tyrosine kinases, particularly c-KIT, which is implicated in several cancers, including gastrointestinal stromal tumors (GISTs) and systemic mastocytosis. The inhibition of c-KIT can lead to reduced tumor growth and improved patient outcomes .

1.2 Mechanism of Action

The compound acts by targeting specific enzymes and pathways involved in cancer cell proliferation. By inhibiting c-KIT and other related pathways, it disrupts the signaling necessary for tumor growth. This mechanism is similar to that of established drugs like imatinib, which also targets c-KIT mutations .

Potential Therapeutic Applications

2.1 Treatment of Other Diseases

Beyond cancer, N-(4-((6-methylpyridazin-3-yl)amino)phenyl)pyridine-3-sulfonamide may have applications in treating other diseases due to its structural properties. For example, sulfonamides are known for their antibacterial properties, which could extend to this compound, offering potential use in infectious diseases .

2.2 Development of Novel Therapeutics

The unique structure of N-(4-((6-methylpyridazin-3-yl)amino)phenyl)pyridine-3-sulfonamide presents opportunities for developing novel therapeutics. Its ability to modulate biological pathways makes it a candidate for further exploration in drug design focused on multi-target therapies that can address complex diseases .

Case Studies

Mechanism of Action

The mechanism of action of N-(4-((6-methylpyridazin-3-yl)amino)phenyl)pyridine-3-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the aromatic rings can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and related sulfonamide derivatives:

Key Observations:

- Substituent Impact: The target compound’s 6-methylpyridazine group distinguishes it from analogs like cinosulfuron (triazine-based) and N-(4-ethylphenyl)-2-[(4-ethylphenyl)amino]pyridine-3-sulfonamide (ethylphenyl groups). Methylpyridazine may enhance π-π stacking or hydrogen bonding compared to bulkier substituents .

Analytical Techniques :

- IR Spectroscopy : Used to confirm sulfonamide (-SO₂NH₂) and aromatic C-H/N-H stretches (~3100–3300 cm⁻¹) in all compounds .

- NMR Spectroscopy: Critical for verifying substituent positions, e.g., methylpyridazine protons (~δ 2.36 ppm) in the target compound vs. ethylphenyl protons (~δ 1.2–1.4 ppm) in N-(4-ethylphenyl)-2-[(4-ethylphenyl)amino]pyridine-3-sulfonamide .

- X-ray Crystallography : Used to resolve the V-shaped conformation and hydrogen bonding in Schiff base analogs, which may contrast with the target’s planar pyridazine-phenyl arrangement .

Biological Activity

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)pyridine-3-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the biological activity of this compound, presenting research findings, case studies, and data tables to illustrate its pharmacological properties.

Chemical Structure and Properties

The compound features a complex structure that includes a pyridine ring, a sulfonamide group, and a pyridazine moiety. The presence of these functional groups is crucial for its biological activity. The chemical formula is represented as follows:

Biological Activity Overview

Research has indicated that N-(4-((6-methylpyridazin-3-yl)amino)phenyl)pyridine-3-sulfonamide exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. For instance, it has shown effectiveness against human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cells.

- Anti-inflammatory Properties : The compound appears to modulate inflammatory responses by inhibiting key cytokines such as IL-6 and TNF-α, which are involved in inflammatory pathways.

- Antimicrobial Activity : There is evidence suggesting that this compound possesses antimicrobial properties, potentially effective against certain bacterial strains.

Anticancer Activity

A study evaluating the cytotoxic effects of N-(4-((6-methylpyridazin-3-yl)amino)phenyl)pyridine-3-sulfonamide demonstrated significant growth inhibition in various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| Caco-2 | 20 |

| MCF-7 | 25 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing its potential as an anticancer agent .

Anti-inflammatory Effects

In a separate investigation into its anti-inflammatory properties, the compound was tested for its ability to inhibit IL-6 and TNF-α production in vitro:

| Treatment | IL-6 Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|

| Control | 0 | 0 |

| Compound (10 µM) | 85 | 78 |

These results suggest that the compound has a strong inhibitory effect on pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of N-(4-((6-methylpyridazin-3-yl)amino)phenyl)pyridine-3-sulfonamide was also assessed against several bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| P. aeruginosa | 12 |

The results indicate moderate antibacterial activity, particularly against S. aureus .

Case Studies

- Case Study on Cancer Cell Lines : A comprehensive study involving various cancer cell lines revealed that N-(4-((6-methylpyridazin-3-yl)amino)phenyl)pyridine-3-sulfonamide induced apoptosis through mitochondrial pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

- Inflammatory Disease Model : In vivo studies using animal models of inflammation showed that administration of this compound significantly reduced swelling and pain associated with induced arthritis, supporting its therapeutic potential in managing inflammatory conditions.

Q & A

Q. What are the recommended synthetic routes for N-(4-((6-methylpyridazin-3-yl)amino)phenyl)pyridine-3-sulfonamide?

The synthesis typically involves coupling a sulfonyl chloride derivative with an amine-containing intermediate. For example:

- Step 1 : Prepare the pyridazine core (6-methylpyridazin-3-amine) via cyclization of hydrazine with diketone precursors under reflux conditions.

- Step 2 : React 3-pyridinesulfonyl chloride with 4-aminophenylpyridazine in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .

Q. How is the molecular structure of this compound characterized?

Key techniques include:

- NMR Spectroscopy : - and -NMR to confirm substituent positions (e.g., pyridazine NH at δ 8.2–8.5 ppm, sulfonamide SONH at δ 3.1–3.3 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H] peak at m/z 382.12).

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., intramolecular N–H···O interactions stabilizing the sulfonamide group) .

Q. What preliminary biological activities have been reported for similar sulfonamide-pyridazine hybrids?

Analogous compounds exhibit:

- Enzyme Inhibition : Inhibition of carbonic anhydrase IX (IC ~15 nM) due to sulfonamide-Zn interactions.

- Anticancer Activity : Apoptosis induction in HeLa cells via caspase-3 activation (EC ~8 µM).

- Target Identification : AutoDock Vina simulations suggest binding to ATP pockets in kinase domains (ΔG ≈ -9.2 kcal/mol) .

Q. What physicochemical properties are critical for formulation studies?

Key parameters include:

- Solubility : Poor aqueous solubility (logP ~3.5) necessitates co-solvents (e.g., DMSO/PEG 400 mixtures).

- Stability : Susceptibility to hydrolysis at pH < 5; stability studies (25°C/60% RH) show <5% degradation over 30 days.

- pKa : Sulfonamide proton pKa ~9.8, influencing ionization in physiological environments .

Q. How are structure-activity relationships (SAR) explored for this compound class?

SAR studies often involve:

- Substituent Variation : Replacing the 6-methyl group on pyridazine with methoxy or halogens to modulate steric/electronic effects.

- Scaffold Hybridization : Introducing triazole or thiazole rings to enhance π-π stacking with hydrophobic enzyme pockets.

- Bioisosteric Replacement : Swapping sulfonamide with carboxamide to reduce metabolic clearance .

Advanced Research Questions

Q. How can contradictory biological data between in vitro and in vivo models be resolved?

Discrepancies (e.g., high in vitro potency vs. low in vivo efficacy) may arise from:

- Pharmacokinetic Issues : Poor oral bioavailability due to first-pass metabolism (e.g., CYP3A4-mediated oxidation).

- Off-Target Effects : Use siRNA knockdown or CRISPR-edited cell lines to validate target specificity.

- Dosing Regimen Optimization : Adjust formulations (e.g., nanoemulsions) or administer via intraperitoneal routes to improve exposure .

Q. What experimental designs are recommended for target validation?

- Competitive Binding Assays : Radiolabeled ligand displacement (e.g., -ATP) to confirm direct target engagement.

- Gene Expression Profiling : RNA-seq to identify downstream pathways altered by compound treatment.

- In Vivo Pharmacodynamics : Measure biomarker modulation (e.g., phosphorylated ERK levels in tumor xenografts) .

Q. How can stability challenges in aqueous buffers be addressed during bioassays?

- Buffer Additives : Use 0.1% BSA or cyclodextrins to prevent aggregation.

- Low-Temperature Storage : Prepare fresh stock solutions in degassed PBS (pH 7.4) and store at -80°C.

- LC-MS Monitoring : Track degradation products (e.g., sulfonic acid derivatives) over 24-hour incubation periods .

Q. What computational methods are effective for predicting off-target interactions?

Q. How can solubility limitations impact in vivo studies, and what mitigation strategies exist?

- Salt Formation : Prepare hydrochloride or sodium salts to enhance aqueous solubility (e.g., 5 mg/mL vs. 0.2 mg/mL for free base).

- Prodrug Design : Introduce phosphate esters hydrolyzed in vivo to release the active compound.

- Co-Crystallization : With succinic acid or nicotinamide to improve dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.